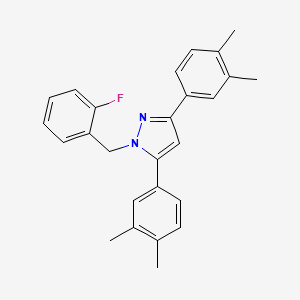![molecular formula C13H9N5OS B10922651 5-Oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10922651.png)
5-Oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (Dimethylformamide) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its unique properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core with a pyridylsulfanyl methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9N5OS |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
5-oxo-7-(pyridin-2-ylsulfanylmethyl)-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C13H9N5OS/c14-6-9-7-16-18-10(5-11(19)17-13(9)18)8-20-12-3-1-2-4-15-12/h1-5,7H,8H2,(H,17,19) |
InChI Key |
GRVIDQYZIXJZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=O)NC3=C(C=NN23)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10922575.png)
![2-{3-[(4-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922582.png)

![1-[(4-Ethoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B10922596.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10922598.png)

![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922607.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}benzenesulfonamide](/img/structure/B10922614.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)acetamide](/img/structure/B10922618.png)
![N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922621.png)
![(4-benzylpiperidin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10922625.png)
![N-(2-cyanophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922626.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B10922644.png)
![11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10922645.png)
